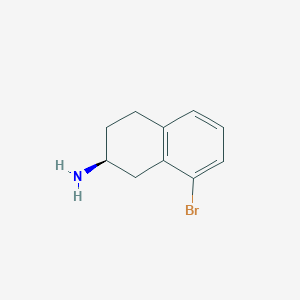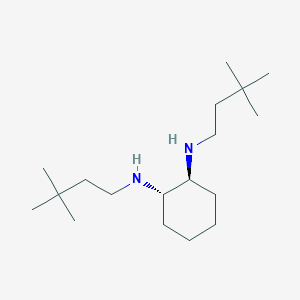
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, commonly known as AMBC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AMBC is a heterocyclic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for various research purposes.
作用機序
AMBC exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of neurotransmitter release. It has also been shown to interact with various receptors and enzymes in the body, including the NMDA receptor and the COX-2 enzyme.
Biochemical and Physiological Effects:
AMBC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to have potential applications in the treatment of various cancers and metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using AMBC in laboratory experiments is its versatility and ease of synthesis. It is also relatively stable and can be easily manipulated for various research purposes. However, one limitation of using AMBC is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
The potential applications of AMBC in various fields of science are vast, and there are several future directions that could be explored. One potential avenue of research is the development of novel AMBC derivatives with enhanced biological activity and improved solubility. Another area of research could be the investigation of the potential applications of AMBC in the treatment of various neurological and metabolic disorders. Further studies could also explore the potential use of AMBC in combination with other drugs or therapies to enhance their efficacy.
In conclusion, AMBC is a versatile and promising chemical compound that has potential applications in various fields of science. Its unique properties and mechanisms of action make it an attractive molecule for further research and development. By continuing to explore the potential applications of AMBC, researchers may uncover new and innovative ways to improve human health and wellbeing.
合成法
AMBC can be synthesized using a multistep process that involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with ammonium acetate. The final product is obtained by the hydrolysis of the resulting intermediate compound.
科学的研究の応用
AMBC has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
特性
| 166743-19-7 | |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
InChIキー |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
正規SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
同義語 |
7-Benzofurancarboxylicacid,4-amino-2,3-dihydro-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)






![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)


![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

